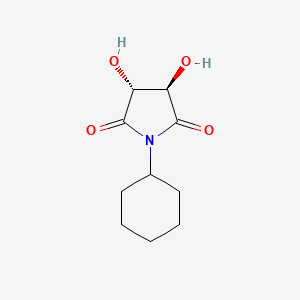
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with cyclohexyl and hydroxyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the Staudinger cycloaddition reaction, where ketenes react with imines to form β-lactams . This method is advantageous due to its enantioselectivity and efficiency. The reaction typically requires a tertiary base and can be conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available reagents and catalysts, along with advanced purification techniques, allows for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione stands out due to its unique combination of a cyclohexyl group and hydroxylated pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature further enhances its utility in stereoselective synthesis and drug development .
Properties
CAS No. |
208922-82-1 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c12-7-8(13)10(15)11(9(7)14)6-4-2-1-3-5-6/h6-8,12-13H,1-5H2/t7-,8-/m1/s1 |
InChI Key |
AVZHVTOLSZNEPA-HTQZYQBOSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)[C@@H]([C@H](C2=O)O)O |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(C(C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



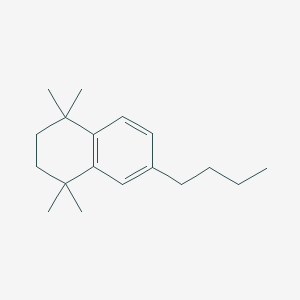
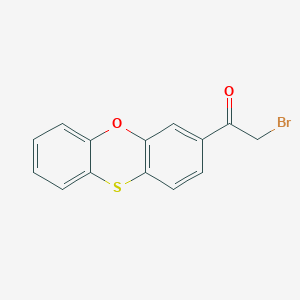
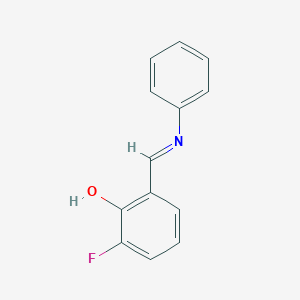
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
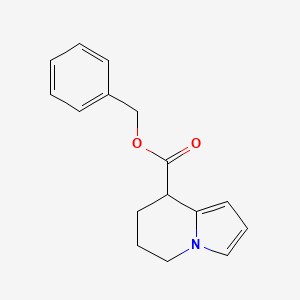
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
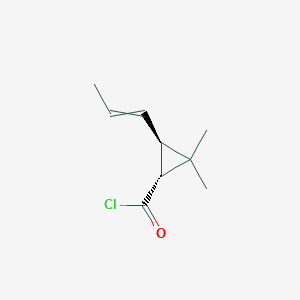
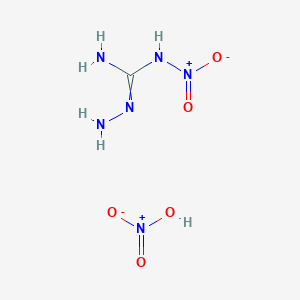
phosphanium](/img/structure/B14250395.png)

